molecular formula C14H14BNO3 B13845961 (5-Benzamido-2-methylphenyl)boronic acid

(5-Benzamido-2-methylphenyl)boronic acid

Cat. No.: B13845961
M. Wt: 255.08 g/mol
InChI Key: DSMDOJWTSFYRLM-UHFFFAOYSA-N
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Description

(5-Benzamido-2-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a benzamido and methyl-substituted phenyl ring. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzamido-2-methylphenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a boron reagent, such as bis(pinacolato)diboron, in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-Benzamido-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5-Benzamido-2-methylphenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Benzamido-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring.

    (4-Aminophenyl)boronic Acid: Contains an amino group instead of a benzamido group.

    (2-Methylphenyl)boronic Acid: Lacks the benzamido group but has a methyl-substituted phenyl ring.

Uniqueness

(5-Benzamido-2-methylphenyl)boronic acid is unique due to the presence of both benzamido and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s structure allows for specific interactions and applications that may not be achievable with simpler boronic acids.

Properties

Molecular Formula

C14H14BNO3

Molecular Weight

255.08 g/mol

IUPAC Name

(5-benzamido-2-methylphenyl)boronic acid

InChI

InChI=1S/C14H14BNO3/c1-10-7-8-12(9-13(10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9,18-19H,1H3,(H,16,17)

InChI Key

DSMDOJWTSFYRLM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C)(O)O

Origin of Product

United States

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